molecular formula C20H37NO3 B164277 N-oleoylglycine CAS No. 2601-90-3

N-oleoylglycine

Cat. No. B164277
CAS RN: 2601-90-3
M. Wt: 339.5 g/mol
InChI Key: HPFXACZRFJDURI-KTKRTIGZSA-N
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Description

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome) . It is enzymatically produced in mammals . It is also known as N-(1-Oxo-9-octadecenyl)-(Z)-glycine .


Molecular Structure Analysis

The molecular formula of N-oleoylglycine is C20H37NO3 . Its molecular weight is 339.51 .


Physical And Chemical Properties Analysis

N-Oleoylglycine is a solid substance . It is stored at a temperature of -20°C .

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

N-oleoylglycine (OlGly) has been identified as a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity, which mimics some cellular aspects of a Parkinson’s disease-like phenotype . The protective effects of OlGly seem to be mediated by direct activation of proliferator-activated receptor alpha (PPARα), which has already been investigated as a therapeutic target for Parkinson’s disease .

Protective Effects in Traumatic Brain Injury

OlGly is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome). It has gained attention from the scientific community for its protective effects in a mouse model of mild traumatic brain injury .

Modulation of Endocannabinoidome

OlGly exerts its effects also through the modulation of the eCBome . This suggests that OlGly could play a significant role in regulating the endocannabinoid system and its related physiological processes.

Anti-Inflammatory Effects

Treatment with OlGly was able to reduce increased IL-1β induced by MPP+ in differentiated cells . This indicates that OlGly may have potential anti-inflammatory effects.

Alcohol Addiction Treatment

N-oleoyl glycine has been found to attenuate alcohol self-administration and preference in mice . This suggests that boosting selective endocannabinoids exogenously has beneficial effects against alcohol consumption and potentially in preventing relapse .

Reduction of Locomotion and Hypothermia

N-Oleoylglycine is equally efficient as oleamide in reducing locomotion and hypothermia . This suggests that it could have potential applications in the treatment of disorders related to locomotion and body temperature regulation.

Mechanism of Action

Target of Action

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid system, known as the endocannabinoidome (eCBome) . It has been shown to have protective effects in a mouse model of mild traumatic brain injury . The primary targets of OlGly are believed to be the proliferator-activated receptor alpha (PPARα) and the cannabinoid 1 (CB1) receptor .

Mode of Action

The protective effects of OlGly seem to be mediated by direct activation of PPARα . In the context of Parkinson’s disease, OlGly has been shown to increase mRNA levels of PPARα in both non-differentiated and differentiated cells . It’s also suggested that OlGly may interfere with the aversive properties of acute naloxone-precipitated morphine withdrawal in rats .

Biochemical Pathways

OlGly is believed to be an intermediate in oleamide biosynthesis . It’s also suggested that OlGly exerts its effects through the modulation of the eCBome . In the context of alcohol addiction, OlGly levels were significantly elevated in the prefrontal cortex (PFC) following chronic intermittent alcohol consumption .

Pharmacokinetics

It’s known that olgly is enzymatically produced in mammals and is a substrate for peptidylglycine α-amidating enzyme .

Result of Action

OlGly has been shown to protect against neuronal damage induced by 24 h MPP+ exposure through PPARα . It’s also been found to reduce increased IL-1β induced by MPP+ in differentiated cells . In the context of alcohol addiction, systemic administration of OlGly significantly reduced alcohol intake and preference without affecting the hedonic state .

Action Environment

The action of OlGly can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of the PPARα antagonist, GW6471, the protective effects of OlGly in an in vitro model of Parkinson’s disease were investigated .

Safety and Hazards

When handling N-oleoylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXACZRFJDURI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317121
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-oleoylglycine

CAS RN

2601-90-3
Record name N-Oleoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(1-Oxo-9-octadecenyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(1-oxo-9-octadecenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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